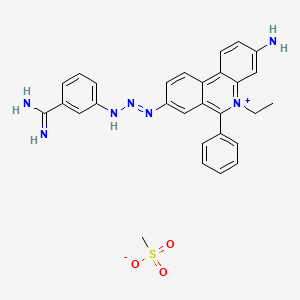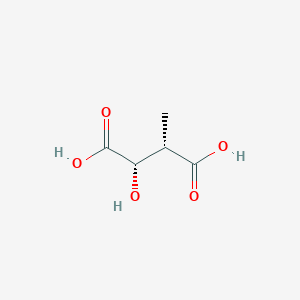
Glufosinate-P
概述
描述
2-氨基-4-(羟甲基-膦酰基)丁酸,也称为草甘膦,是一种属于d-α-氨基酸类的有机化合物。它因其作为非选择性除草剂的用途而广为人知,主要用于农业应用。 该化合物以其抑制谷氨酰胺合成酶的能力而闻名,谷氨酰胺合成酶是植物中氨同化所必需的酶,导致植物中氨的积累达到毒性水平,最终导致植物死亡 .
作用机制
2-氨基-4-(羟甲基-膦酰基)丁酸的主要作用机制是抑制谷氨酰胺合成酶。这种酶负责将谷氨酸和氨转化为谷氨酰胺。抑制这种酶会导致植物细胞中氨的积累达到毒性水平,从而导致细胞死亡。 该化合物的分子靶标是谷氨酰胺合成酶的活性位点,它在该位点结合并阻止酶催化其反应 .
类似化合物:
草甘膦 (N-(膦酰甲基)甘氨酸): 另一种广泛使用的非选择性除草剂,它抑制酶5-烯醇丙酮酸莽草酸-3-磷酸合酶。
百草枯 (1,1’-二甲基-4,4’-联吡啶二氯化物): 一种非选择性触杀性除草剂,它会产生活性氧,导致植物氧化损伤。
独特性: 2-氨基-4-(羟甲基-膦酰基)丁酸在其对谷氨酰胺合成酶的特异性抑制方面具有独特性,这与草甘膦和百草枯的作用机制不同。 这种特异性使其成为农业和科学研究应用中的一种宝贵工具 .
生化分析
Biochemical Properties
Glufosinate-P plays a crucial role in biochemical reactions by inhibiting the enzyme glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By binding to the active site of glutamine synthetase, this compound prevents the formation of glutamine, leading to an accumulation of ammonia and disruption of nitrogen metabolism . This inhibition is highly specific due to the structural similarity between this compound and glutamate. Additionally, this compound interacts with other biomolecules such as reactive oxygen species, which are generated as a result of the disrupted metabolic processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cellular and genomic instability, leading to increased frequency of micronuclei and other nuclear abnormalities . In human lymphocytes and other model organisms, exposure to this compound results in cytotoxic effects, including reduced cell proliferation and increased cell death . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting nitrogen assimilation and causing an imbalance in reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of glutamine synthetase, leading to the accumulation of ammonia and disruption of nitrogen metabolism . This inhibition triggers a cascade of events, including the generation of reactive oxygen species, lipid peroxidation, and cell membrane damage . The herbicidal action of this compound is light-dependent, with reactive oxygen species playing a central role in its rapid phytotoxicity . The compound also affects the balance between reactive oxygen species generation and scavenging, further contributing to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its rapid action, with visible symptoms appearing within a few hours of application . Its stability and degradation can vary depending on environmental conditions. Studies have shown that this compound can persist in aquatic systems but is non-persistent in soils . Long-term exposure to this compound in laboratory settings has been associated with chronic toxicity and neurotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxic effects, while higher doses can lead to severe toxicity and adverse effects . In mammals, this compound is considered a neurotoxin and can cause symptoms such as seizures, memory impairment, and central nervous system depression . The threshold for toxic effects varies among species, with some animals showing higher sensitivity to the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting nitrogen metabolism. By inhibiting glutamine synthetase, the compound disrupts the synthesis of glutamine and leads to the accumulation of ammonia . This disruption affects other metabolic processes, including the photorespiration pathway and the synthesis of amino acids such as glycine and serine . The compound also interacts with enzymes such as glutamate dehydrogenase and glutamine 2-oxoglutarate aminotransferase, further influencing nitrogen metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through the apoplast and xylem system . Due to its high water solubility, the compound translocates more efficiently in the xylem than in the phloem . This compound tends to accumulate in older leaves, where it exerts its herbicidal effects . The uptake of this compound is influenced by the presence of membrane transporters and the concentration gradient between the inside and outside of the cells .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol, where it interacts with glutamine synthetase . The compound’s activity is influenced by its localization within specific cellular compartments, such as the chloroplasts, where glutamine synthetase is abundant . Additionally, this compound may affect other organelles involved in nitrogen metabolism and reactive oxygen species generation .
准备方法
合成路线和反应条件: 2-氨基-4-(羟甲基-膦酰基)丁酸的合成通常涉及使用工程化的谷氨酸脱氢酶对2-氧代-4-[(羟基)(甲基)膦酰基]丁酸 (PPO) 进行还原胺化。 该过程高度对映选择性,有利于生产L-对映异构体,它是除草剂的活性形式 .
工业生产方法: 草甘膦的工业生产涉及使用生物催化剂,如NADPH特异性谷氨酸脱氢酶。 这些酶经过工程改造,具有很高的催化活性,并在间歇生产过程中使用,以实现高转化率和生产率 .
化学反应分析
反应类型: 2-氨基-4-(羟甲基-膦酰基)丁酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的膦酸衍生物。
还原: 还原胺化是其合成的关键反应。
取代: 氨基可以参与与各种亲电试剂的取代反应。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原胺化通常涉及使用还原剂,如硼氢化钠或催化氢化。
取代: 亲电试剂,如卤代烷或酰氯,通常用于取代反应。
主要产物:
氧化: 膦酸衍生物。
还原: L-膦丝菌素。
取代: 各种取代的氨基酸,具体取决于所使用的亲电试剂。
4. 科研应用
2-氨基-4-(羟甲基-膦酰基)丁酸在科学研究中有着广泛的应用:
化学: 用作研究酶抑制和氨基酸代谢的模型化合物。
生物学: 用于植物生理学和除草剂抗性研究。
医学: 正在研究其在开发针对谷氨酰胺合成酶的新治疗剂方面的潜在用途。
科学研究应用
2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying enzyme inhibition and amino acid metabolism.
Biology: Employed in research on plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new therapeutic agents targeting glutamine synthetase.
Industry: Widely used as a herbicide in agriculture to control a broad spectrum of weeds
相似化合物的比较
Glyphosate (N-(phosphonomethyl)glycine): Another widely used non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.
Paraquat (1,1’-dimethyl-4,4’-bipyridinium dichloride): A non-selective contact herbicide that generates reactive oxygen species, leading to oxidative damage in plants.
Uniqueness: 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid is unique in its specific inhibition of glutamine synthetase, which is distinct from the mechanisms of action of glyphosate and paraquat. This specificity makes it a valuable tool in both agricultural and scientific research applications .
属性
IUPAC Name |
(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020544 | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35597-44-5 | |
| Record name | Phosphinothricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUFOSINATE-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P470U27C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glufosinate-P work as an herbicide?
A1: this compound, the active form of the herbicide Glufosinate-ammonium, inhibits the enzyme glutamine synthetase in plants. [, ] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate to glutamine. [, ] Blocking this process leads to a toxic buildup of ammonia, ultimately causing plant death. [, ]
Q2: What analytical methods are used to detect this compound in environmental samples?
A2: Researchers have developed sensitive methods for quantifying this compound residues in soil using reversed-phase high-performance liquid chromatography (HPLC). [] This method involves extracting the compound from the soil, derivatizing it with 9-fluorenyl methyl chloroformate (FMOC), and then analyzing it using HPLC with fluorescence detection. [] This technique allows for accurate measurement of this compound levels in environmental matrices, aiding in monitoring its presence and potential impact.
Q3: Is there evidence of weed resistance to this compound?
A3: Yes, studies have documented the emergence of Glufosinate-resistant Lolium multiflorum (Italian Ryegrass) populations in Japanese pear orchards. [] These resistant populations showed significantly higher survival rates after Glufosinate application compared to susceptible populations. [] This highlights the potential for weed resistance to develop against this compound, emphasizing the need for integrated weed management strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














